![molecular formula C10H6ClN5 B1365597 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 17466-00-1](/img/structure/B1365597.png)

7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Vue d'ensemble

Description

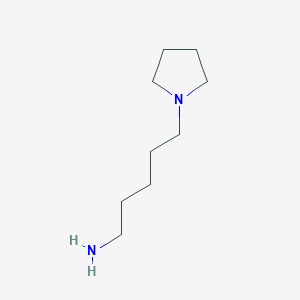

“7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a chemical compound with the CAS Number: 17466-00-11. It has a molecular weight of 231.641. The compound is solid in its physical form and has a purity of 95%1.

Synthesis Analysis

The synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported2. For instance, compound 19 potently inhibited USP28 (IC 50 = 1.10 ± 0.02 μmol/L, K d = 40 nmol/L), showing selectivity over USP7 and LSD1 (IC 50 > 100 μmol/L)2.

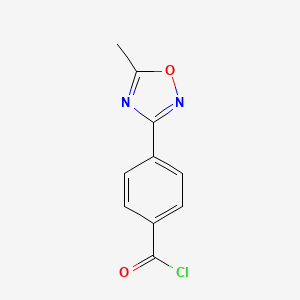

Molecular Structure Analysis

The Inchi Code for “7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is 1S/C10H6ClN5/c11-9-8-10 (13-6-12-9)16 (15-14-8)7-4-2-1-3-5-7/h1-6H1.

Chemical Reactions Analysis

The compound has been used in the synthesis of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors2. The reaction of 1 with Grignard reagents resulted in the formation of addition products such as 7-alkylated 5-chloro-6, 7-dihydro-3-phenyl-3H-1, 2, 3-triazolo pyrimidines3.

Physical And Chemical Properties Analysis

As mentioned earlier, “7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a solid compound with a purity of 95%1. It has a molecular weight of 231.641.

Applications De Recherche Scientifique

Halogen-Metal Exchange Reactions

Tanji et al. (1991) explored the halogen-metal exchange reaction of 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with butyllithium, leading to the formation of a lithio compound. This compound then reacted with electrophiles to produce various 7-substituted derivatives, demonstrating the compound's potential as a versatile intermediate in organic synthesis (Tanji, Kato, & Higashino, 1991).

Aryl Migration and Oxidative Decarboxylation

Higashino et al. (1985) reported on the aryl migration in 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, leading to the formation of 7-aryl derivatives. The reaction, involving aromatic aldehydes and sodium hydride, highlights the compound's reactivity and potential for creating diverse chemical structures (Higashino, Takemoto, Miyashita, & Hayashi, 1985).

Synthesis and Characterization

Biagi et al. (2003) focused on synthesizing and characterizing N-methyl derivatives of 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine. Their research contributes to understanding the compound's structure and potential pharmacological properties, especially concerning receptor binding (Biagi, Giorgi, Livi, Scartoni, & Barili, 2003).

Reactions with C-Nucleophiles

Tanji et al. (1989) investigated the reaction of 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with various C-nucleophiles. The study demonstrates how the compound can be modified to produce a range of derivatives, further expanding its utility in chemical synthesis (Tanji, Yamamoto, & Higashino, 1989).

Microwave Assisted Synthesis

Divate and Dhongade-Desai (2014) utilized microwave-assisted synthesis to create triazolo[4,3a]pyrimidine derivatives, including those related to 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine. This approach highlights the compound's role in developing potential therapeutic agents, specifically anticonvulsants (Divate & Dhongade-Desai, 2014).

Solution-Phase Parallel Synthesis

Baindur, Chadha, and Player (2003) described a solution-phase parallel synthesis method for 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, utilizing 7-chloro derivatives as intermediates. This research showcases the compound's application in creating diverse chemical libraries, useful in drug discovery (Baindur, Chadha, & Player, 2003).

Safety And Hazards

Orientations Futures

The compound has been identified as a potent inhibitor of USP28, suggesting its potential use in cancer therapy2. Further research and development of new USP28 inhibitors for exploring the roles of deubiquitinase in cancers are suggested2.

Propriétés

IUPAC Name |

7-chloro-3-phenyltriazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN5/c11-9-8-10(13-6-12-9)16(15-14-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCGBXCBEHBNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=NC=N3)Cl)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455464 | |

| Record name | 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

CAS RN |

17466-00-1 | |

| Record name | 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine](/img/structure/B1365529.png)